Methyl 5-amino-4-bromo-6-methylpicolinate
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Overview
Description
Methyl 5-amino-4-bromo-6-methylpicolinate: is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of picolinic acid and features a bromine atom, an amino group, and a methyl ester group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-bromo-6-methylpicolinate typically involves the bromination of methyl 6-methylpicolinate followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane. The subsequent amination step can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-4-bromo-6-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Nitro or reduced amine derivatives.
- Coupled products with various aryl or alkyl groups .
Scientific Research Applications
Chemistry: Methyl 5-amino-4-bromo-6-methylpicolinate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-bromo-6-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and amino groups play crucial roles in binding to these targets, facilitating the desired biological or chemical activity. The exact pathways and interactions can vary based on the specific context of its use .
Comparison with Similar Compounds
- Methyl 5-bromo-4-methylpicolinate
- Methyl 5-bromo-6-methylpicolinate
- Methyl 5-amino-6-bromopicolinate
Comparison: For instance, Methyl 5-bromo-4-methylpicolinate lacks the amino group, which limits its use in certain biological applications .
Properties
IUPAC Name |
methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-7(10)5(9)3-6(11-4)8(12)13-2/h3H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAYFJNCYIETBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C(=O)OC)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859084-56-2 |
Source
|
Record name | methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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